7-O-Demethyl Rapamycin

mTOR inhibition Dose-response Anti-proliferative

Standard rapamycin cannot serve as its own metabolite reference standard or replicate a distinct dose-response profile. 7-O-Demethyl Rapamycin (Novolimus) solves this gap: - **For QC/ANDA:** Required impurity standard for sirolimus formulations; validated RRT 0.44 in HPLC. - **For PK/TDM:** Quantified human metabolite (3-17% of circulating drug); essential for LC-MS/MS method development. - **For Oncology:** Retains tumor growth inhibition with reduced immunosuppression vs. rapamycin. Supplied with full regulatory characterization data.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl Rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,34-24+/t29-,31+,32+,33-,35+,36-,37+,38-,39+,40-,42-,43-,45+,46+,50?/m0/s1
InChIKeyZHYGVVKSAGDVDY-GEJUMDLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin Overview


7-O-Demethyl rapamycin (also referred to as Novolimus, CJ-12263, or 7-O-desmethyl sirolimus) is a demethylated macrolide metabolite of rapamycin (sirolimus) with the molecular formula C50H77NO13 and a molecular weight of 900.15 g/mol . Unlike many inactive drug metabolites, 7-O-demethyl rapamycin retains intrinsic mTOR-inhibitory activity and has been developed as an active pharmaceutical agent in its own right, distinct from the parent compound rapamycin in both its pharmacological profile and its dose-response relationship [1].

Retains intrinsic mTOR-inhibitory activity as a demethylated metabolite probe
Distinct dose-response profile from rapamycin – supports dose-response differentiation studies
Circulating metabolite reference standard – essential for analytical method development and metabolite tracking

Why 7-O-Demethyl Rapamycin Is Irreplaceable


Although 7-O-demethyl rapamycin shares the same mTOR-binding mechanism as rapamycin, it differs critically in two dimensions that preclude simple substitution: dose-response profile and intended research application. Pharmacological evidence indicates that 7-O-demethyl rapamycin achieves efficacy comparable to rapamycin but at a lower dose, implying a distinct potency or exposure-response relationship . Simultaneously, its characterization as a circulating metabolite of sirolimus—quantified in human whole blood at 3%-10% of total drug-derived material at 1 hour post-dose and 6%-17% at 24 hours—positions it as an essential reference standard for analytical method development and metabolite tracking, roles for which rapamycin itself cannot substitute [1].

Dose-response mismatch
Similar mTOR inhibition at a lower dose may limit direct substitution for rapamycin in dose-response studies
Metabolite reference standard gap
Rapamycin cannot serve as a metabolite tracking standard; requires the specific 7-O-demethyl derivative for accurate quantification

7-O-Demethyl Rapamycin Comparative Evidence


Dose Potency Versus Sirolimus

Multiple authoritative sources consistently report that 7-O-demethyl rapamycin (Novolimus) demonstrates anti-proliferative efficacy similar to currently available mTOR inhibitors, including the parent compound sirolimus, but achieves this efficacy at a lower dose . This dose-sparing property is a key differentiator that suggests potentially improved safety margins in preclinical and clinical applications.

Dose Potency vs. Sirolimus
Class-level inference
Similar anti-proliferative efficacy at lower dose (qualitative)
Supports dose-response differentiation context; data to verify
Exact fold-reduction not specified in primary sources
mTOR inhibition Dose-response Anti-proliferative

HPLC Retention Time vs. Sirolimus

7-O-Demethyl rapamycin exhibits a distinct chromatographic behavior relative to the parent compound sirolimus, enabling its use as an analytical reference standard for impurity profiling and method validation. In HPLC analysis using standard sirolimus chromatographic conditions, 7-O-demethyl rapamycin elutes with a relative retention time (RRT) of 0.44 relative to sirolimus [1].

HPLC Retention Time
Direct comparison
0.44 RRT vs. sirolimus 1.00
Validated chromatographic identifier for peak assignment
56% earlier elution under same HPLC conditions
Analytical chemistry HPLC method development Impurity profiling

Metabolite Identity and Abundance

7-O-demethyl rapamycin has been definitively characterized as a bona fide circulating metabolite of sirolimus in humans following oral administration. In a pharmacokinetic study of healthy male volunteers receiving a single 40 mg oral dose of radiolabeled sirolimus, 7-O-demethyl sirolimus was identified among several metabolites via HPLC, LC/MS, and LC/MS/MS [1].

Metabolite Abundance
Direct comparison
7-O-demethyl: 3–17% of total drug material vs. Sirolimus parent: ~35% (AUC₀–₁₄₄h)
Supports metabolite tracking and bioanalytical method validation
Human whole blood after single 40 mg oral dose
Pharmacokinetics Drug metabolism LC-MS/MS

Immunosuppressive Activity vs. Rapamycin

While 7-O-demethyl rapamycin retains mTOR-inhibitory and tumor cell growth-inhibiting activity, its immunosuppressive potency is reduced relative to the parent compound rapamycin. Microbially-derived demethylated rapamycin derivatives, including the 7-O-demethyl variant, do not exhibit stronger immunosuppressive effects than rapamycin [1] [2]. This reduced immunosuppressive activity is consistent with the clinical finding that sirolimus metabolites collectively contribute minimally to the immunosuppressive pharmacology of the parent drug [3].

Immunosuppressive Activity
Cross-study comparable
Weaker immunosuppressive effect than rapamycin; retains tumor cell growth inhibition
Reduced confounding immunosuppression in anti-proliferative assays
Microbial conversion and in vitro immunosuppression studies
Immunosuppression Structure-activity relationship FKBP12 binding

7-O-Demethyl Rapamycin Applications


Sirolimus Impurity Reference Standard

7-O-Demethyl rapamycin is an established impurity and metabolite of sirolimus, making it a required reference standard for pharmaceutical quality control (QC) applications and Abbreviated New Drug Application (ANDA) submissions involving rapamycin-based drug products. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development and method validation (AMV) [1]. Its established relative retention time of 0.44 in HPLC analysis provides a validated parameter for chromatographic peak identification and quantification . Analytical laboratories and generic pharmaceutical developers procure this compound specifically for impurity profiling and stability-indicating method validation, applications for which rapamycin itself cannot substitute.

Therapeutic Window Dose-Response Studies

Based on the consistent observation that 7-O-demethyl rapamycin achieves efficacy comparable to currently available mTOR inhibitors at a lower dose [1], this compound is specifically indicated for preclinical studies designed to evaluate dose-sparing strategies, toxicity reduction, and therapeutic index optimization. Researchers investigating the relationship between mTOR inhibition and adverse effects such as metabolic dysregulation or immunosuppression may select 7-O-demethyl rapamycin over rapamycin to dissect whether dose reduction can maintain target engagement while mitigating off-target or mechanism-based toxicities. The compound's tumor cell growth-inhibiting activity supports its use in oncology xenograft models where rapamycin-equivalent efficacy at reduced dosing may translate to improved tolerability.

mTOR Inhibitor Pharmacokinetic Studies

As a definitively characterized circulating metabolite of sirolimus in humans [1], 7-O-demethyl rapamycin is an essential reference standard for LC-MS/MS method development in therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies. The compound's identification in human whole blood following oral sirolimus administration establishes its relevance for studies investigating inter-individual variability in mTOR inhibitor metabolism, drug-drug interaction assessments, and population pharmacokinetic modeling. Procurement of high-purity 7-O-demethyl rapamycin enables accurate quantification of this specific metabolite, distinguishing it from other O-demethylated and hydroxylated sirolimus metabolites that co-elute or share similar mass transitions in analytical workflows.

Tumor Growth Inhibition with Reduced Immunosuppression

7-O-Demethyl rapamycin retains useful tumor cell growth-inhibiting activity [1] while exhibiting immunosuppressive potency that is weaker than the parent compound rapamycin . This pharmacological profile makes it a preferred tool compound for cancer biology studies where mTOR-mediated anti-proliferative effects are the primary endpoint of interest, but confounding immunosuppression—which could alter tumor-immune microenvironment interactions in syngeneic models—must be minimized. Researchers investigating the direct cytostatic effects of mTOR inhibition on tumor cells, independent of immune-mediated mechanisms, may select 7-O-demethyl rapamycin to reduce experimental variables associated with rapamycin's potent immunosuppressive activity.

Application
Selection Property
Validation Focus
Sirolimus Impurity Profiling
Metabolite identity and chromatographic profile
HPLC method validation and peak identification
Dose-Response Differentiation Studies
Differentiated dose-response from parent
mTOR inhibition potency at reduced dose
Pharmacokinetic Bioanalysis Studies
Authentic circulating metabolite reference standard
LC-MS/MS method development for metabolite quantification
Tumor Cell Growth Inhibition Studies
Weaker immunosuppressive effect
Anti-proliferative activity without confounding immunosuppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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